molecular formula C16H13NO7S B2482996 Methyl 4-({[(2-nitrophenyl)sulfinyl]acetyl}oxy)benzoate CAS No. 957311-40-9

Methyl 4-({[(2-nitrophenyl)sulfinyl]acetyl}oxy)benzoate

Cat. No.: B2482996
CAS No.: 957311-40-9
M. Wt: 363.34
InChI Key: FWZLNQSGWDMVNZ-UHFFFAOYSA-N
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Description

Methyl 4-({[(2-nitrophenyl)sulfinyl]acetyl}oxy)benzoate is an organic compound with a complex structure that includes a benzoate ester, a nitrophenyl group, and a sulfinylacetyl moiety

Scientific Research Applications

Methyl 4-({[(2-nitrophenyl)sulfinyl]acetyl}oxy)benzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[(2-nitrophenyl)sulfinyl]acetyl}oxy)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the esterification of 4-hydroxybenzoic acid with methanol to form methyl 4-hydroxybenzoate. This intermediate is then reacted with 2-nitrophenylsulfinylacetyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[(2-nitrophenyl)sulfinyl]acetyl}oxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst is often used for the reduction of the nitro group.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amine derivatives.

Mechanism of Action

The mechanism of action of Methyl 4-({[(2-nitrophenyl)sulfinyl]acetyl}oxy)benzoate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. Additionally, the ester and sulfinyl groups can interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxybenzoate: A simpler ester derivative used as a preservative.

    2-Nitrophenylsulfinylacetyl chloride: An intermediate in the synthesis of the target compound.

    Methyl 4-aminobenzoate: A related compound with an amine group instead of a nitro group.

Uniqueness

Methyl 4-({[(2-nitrophenyl)sulfinyl]acetyl}oxy)benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in research and industry.

Conclusion

This compound is a compound of significant interest due to its complex structure and diverse applications

Properties

IUPAC Name

methyl 4-[2-(2-nitrophenyl)sulfinylacetyl]oxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO7S/c1-23-16(19)11-6-8-12(9-7-11)24-15(18)10-25(22)14-5-3-2-4-13(14)17(20)21/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZLNQSGWDMVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC(=O)CS(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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